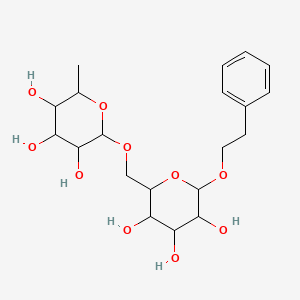

Phenethyl rutinoside

Descripción

Propiedades

Número CAS |

88510-08-1 |

|---|---|

Fórmula molecular |

C20H30O10 |

Peso molecular |

430.4 g/mol |

Nombre IUPAC |

2-methyl-6-[[3,4,5-trihydroxy-6-(2-phenylethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H30O10/c1-10-13(21)15(23)17(25)20(29-10)28-9-12-14(22)16(24)18(26)19(30-12)27-8-7-11-5-3-2-4-6-11/h2-6,10,12-26H,7-9H2,1H3 |

Clave InChI |

OKUGUNDXBGUFPA-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O |

Origen del producto |

United States |

Natural Occurrence and Distribution of Phenethyl Rutinoside

Botanical Sources and Tissues

The presence of phenethyl rutinoside has been confirmed through chemical analysis in several distinct plant species. The following subsections provide a detailed overview of the research findings related to its discovery in each specified botanical source.

Citrus unshiu (Satsuma Mandarin) Leaves

Research on the constituents of the leaves of Citrus unshiu Marcov. (Satsuma Mandarin) has led to the isolation of this compound. In a study focused on the chemical makeup of a methanol (B129727) extract from the leaves of this plant, 2-phenylethyl D-rutinoside was identified as one of the components. jst.go.jp This isolation was part of a broader investigation that also identified other glycosides and terpenoids within the same leaf extract. jst.go.jp

Punica granatum (Pomegranate)

This compound has been identified as a constituent of Punica granatum (Pomegranate), specifically within the seeds. A study analyzing the bioactive compounds from an ethanol (B145695) extract of dried pomegranate seeds successfully isolated this compound. nih.govacs.orgresearchgate.net The isolation process involved subjecting a fraction of the extract to ODS (octadecylsilyl) column chromatography, which yielded 20 mg of the compound. acs.org While various parts of the pomegranate plant, including the peel, flowers, and bark, are known to be rich in diverse phytochemicals, the confirmed presence of this compound has been specifically documented in the seeds. nih.govnih.gov

Camellia oleifera Buds

Camellia oleifera, a plant widely cultivated for its oil, possesses buds that have been analyzed for their chemical composition. Studies utilizing advanced analytical techniques such as UHPLC-Q-Orbitrap-MS have identified a multitude of compounds in the ethanol extract of C. oleifera buds. nih.gov However, based on available scientific literature, this compound has not been reported as a constituent of Camellia oleifera buds. nih.govresearchgate.net

Armoracia rusticana (Horseradish) Roots

The roots of Armoracia rusticana (Horseradish) are well-known for their pungent flavor, which is primarily attributed to glucosinolates and their breakdown products, such as isothiocyanates. nih.govresearchgate.net Extensive chemical analyses have been performed on horseradish roots to identify their bioactive compounds, which include various flavonoids and phenolic acids. nih.govmdpi.com Despite detailed investigations into the chemical profile of horseradish roots, this compound has not been identified as a natural constituent of this plant tissue. researchgate.netmdpi.comfao.org

Hosta plantaginea Flowers

The flowers of Hosta plantaginea (Lam.) Aschers have been a subject of phytochemical research, leading to the identification of numerous compounds. Among these, phenethyl-O-rutinoside has been repeatedly isolated and identified from the ethanolic extract of the flowers. nih.gov It is listed as one of the three main phenylethanoid glycosides found in the flowers, alongside phenethyl-O-β-D-glucopyranoside and phenethanol-β-gentiobioside. nih.gov

Solanum tuberosum L. (Potato) Leaves

The leaves of the potato plant, Solanum tuberosum L., contain a wide array of secondary metabolites. Comprehensive metabolite profiling using techniques like HPLC-ESI-QTOF-MS has been conducted to characterize the chemical composition of potato leaf extracts. researchgate.netmdpi.com These studies have identified numerous compounds, including a variety of glycoalkaloids and phenylpropanoids. mdpi.comnih.gov However, a review of the existing scientific literature on the metabolite profiling of potato leaves indicates that this compound has not been reported as one of the identified compounds. researchgate.netnih.govnih.govmdpi.com

Pandanus tectorius Aerial Roots

This compound has been identified as a constituent of the fresh aerial roots of Pandanus tectorius. cabidigitallibrary.org A study focused on the aromatic rutinosides from this part of the plant successfully isolated and identified 2-phenethyl rutinoside among twelve other known compounds. cabidigitallibrary.org The structural determination of these compounds was accomplished through the analysis of physical data and spectroscopic evidence, including 1D and 2D NMR experiments. cabidigitallibrary.org

Bombax ceiba Thorns

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant |

|---|---|

| Pandanus tectorius | Aerial Roots cabidigitallibrary.org |

| Bombax ceiba | Thorns, Flowers, and other parts researchgate.netjppres.comresearchgate.net |

Detection as a Potential Biomarker in Food Consumption

This compound is recognized as a potential biomarker for the consumption of certain foods. foodb.ca A biomarker of food intake is a compound that can be measured in biological samples to provide an objective assessment of dietary consumption, which is independent of a person's memory or reporting accuracy. nih.gov this compound has been detected in foods such as citrus and pomegranates (Punica granatum), suggesting that its presence in the body could indicate the recent ingestion of these fruits. foodb.ca

Co-occurrence with Related Phenolic Compounds and Glycosides in Plant Extracts

In its natural plant sources, this compound is found alongside a variety of other related chemical compounds. The specific assemblage of these compounds can vary depending on the plant species and the part of the plant being analyzed.

In the aerial roots of Pandanus tectorius, this compound co-occurs with a range of other aromatic rutinosides and caffeoyl-quinic acid derivatives. cabidigitallibrary.org

In Bombax ceiba flowers, this compound is found in a complex mixture that includes flavonoids, xanthones, coumarins, and other phenolic compounds. researchgate.net

Table 2: Compounds Co-occurring with this compound in Plant Extracts

| Plant Source | Co-occurring Compounds |

|---|---|

| Pandanus tectorius Aerial Roots cabidigitallibrary.org | 2-methoxy-4-methylphenyl 1-O-rutinoside, 3,5-dimethoxy-4-hydroxyphenyl 1-O-rutinoside, (S)-2-hydroxy-2-phenylethyl 1-O-rutinoside, 2-methoxy-4-hydroxymethylphenyl 1-O-rutinoside, cuneataside D, benzyl (B1604629) rutinoside, viridoside, 7,8-threo-7-methoxysyringylglycerol, 7,8-erythro-7-methoxysyringylglycerol, methyl caffeate, 3,5-di-O-caffeoyl-quinic acid 1-methyl ether, 4,5-di-O-caffeoyl-quinic acid 1-methyl ether, 3,4-di-O-caffeoyl-epi-quinic acid methyl ester, hedyotol D 7"-O-β-D-glucopyranoside |

| Bombax ceiba Flowers researchgate.net | Quercetin, Quercetin-3-O-β-D-glucopyranoside, Quercetin-3-O-β-D-glucuronopyranoside, Rutin (B1680289), Sexangularetin-3-O-sophoroside, Vitexin, Isovitexin, Vicenin 2, Kaempferol-3-O-rutinoside, Kaempferol-3-O-β-D-glucuronopyranoside, Isomangiferin, Mangiferin, 7-O-methyl mangiferin, Esculetin, Scopoletin, Fraxetin, Scopolin, Blumenol C glucopyranoside, Benzyl-β-D-glucopyranoside, Protocatechuic acid, Chlorogenic acid, Methyl chlorogenate, Vanillic acid |

Isolation, Characterization, and Advanced Analytical Methodologies for Phenethyl Rutinoside

Extraction Techniques from Biological Matrices

The initial step in isolating phenethyl rutinoside involves its extraction from the plant matrix. The choice of extraction technique depends on factors such as the polarity of the target compound, the stability of the compound, and the desired efficiency, cost, and environmental impact of the process.

Conventional solvent extraction, including maceration and Soxhlet extraction, remains a widely used approach for obtaining bioactive compounds from plant materials. nih.gov These methods rely on the principle of dissolving solutes from the plant matrix into a solvent over a period of time. For polar compounds like this compound, which is a glycoside, polar solvents are most effective. nih.govnih.gov

Methanol (B129727) and ethanol (B145695), often in mixtures with water, are the most suitable and commonly employed solvents for extracting phenolic compounds and glycosides. nih.govyoutube.com Water acts as a swelling agent for the plant material, which increases the surface area for the solvent to penetrate, while the alcohol component effectively solubilizes the target compounds. nih.gov Studies on various plant materials show that methanol extracts often yield higher amounts of total phenols and flavonoids compared to less polar solvents like chloroform (B151607) or petroleum ether. sci-hub.se For instance, the extraction of compounds from Ajuga pyramidalis utilized a sequential process with solvents of increasing polarity to effectively separate different classes of compounds, including phenylethanoid glycosides like verbascoside (B1683046) and teupoloside, which are structurally related to this compound. mdpi.com Similarly, dried plant materials are often successively extracted with solvents like dichloromethane (B109758) and ethanol to isolate various phytochemicals. nih.govd-nb.info

The effectiveness of different solvents in extracting phenolic compounds is summarized in the table below.

| Solvent System | Relative Polarity | Typical Compounds Extracted | Reference |

| Petroleum Ether | Low (0.1 PI) | Lipids, Waxes, Non-polar compounds | sci-hub.se |

| Chloroform | Medium (4.1 PI) | Chlorophylls, Less polar compounds | sci-hub.se |

| Ethyl Acetate | Medium (4.3 PI) | Aglycone flavonoids, Terpenoids | sci-hub.se |

| Methanol | High (6.6 PI) | Phenols, Flavonoid glycosides, Phenylethanoid glycosides | sci-hub.se |

| Water | High (9.0 PI) | Sugars, Highly polar glycosides, Tannins | sci-hub.se |

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several modern and "green" techniques have been developed. phcogrev.com

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing mass transfer. mdpi.com UAE is noted for being a simple, inexpensive, and efficient alternative for extracting bioactive compounds. mdpi.com It has been successfully applied to extract phenylethanoid glycosides from various plants. For example, an optimized UAE process for extracting echinacoside (B191147) and acteoside from Cistanche deserticola used an ethanol/ammonium sulfate (B86663) system at 30°C for 37 minutes with an ultrasound power of 300 W, significantly increasing the yield compared to standard ultrasound extraction alone. nih.gov In another study, UAE was used to extract verbascoside from Clerodendrum glandulosum leaves using ethanol, ethanol-water, and water as solvents, demonstrating that ethanol was the most effective. nih.govacs.org

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and moisture within the plant matrix, causing cell rupture and the release of target compounds. phcogrev.com This method drastically reduces extraction time and solvent volume. nih.gov An optimized MAE method for extracting phenylethanoid glycosides from Cistanche tubulosa identified optimal conditions as 50% ethanol concentration, a 14:1 liquid-to-solid ratio, and a microwave power of 100 W. spgykj.com Compared to conventional methods, MAE can increase the yield of total phenols significantly in a much shorter time (e.g., 45 minutes vs. several hours). nih.gov

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), this technique uses conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of analytes while keeping the solvent below its boiling point, leading to rapid and efficient extractions.

Supercritical Fluid Extraction (SFE): SFE employs a fluid, most commonly carbon dioxide (CO₂), at temperatures and pressures above its critical point, where it exhibits properties of both a liquid and a gas. steviashantanu.com While supercritical CO₂ is highly effective for non-polar compounds, its low polarity makes it unsuitable for directly extracting polar glycosides. acs.orgnih.gov To overcome this, polar co-solvents (modifiers) such as methanol or ethanol must be added to the supercritical CO₂. acs.orgnih.govacs.org The extraction of glycosides from grapes and Stevia rebaudiana leaves has been optimized using methanol- or ethanol-modified CO₂, demonstrating that the concentration of the co-solvent is a critical factor for achieving quantitative recovery. acs.orgresearchgate.net

A comparison of parameters for modern extraction techniques for phenylethanoid glycosides and related compounds is presented below.

| Technique | Plant Source | Target Compound(s) | Optimal Conditions | Reference |

| UAE | Cistanche deserticola | Echinacoside, Acteoside | 20% Ethanol, 37 min, 30°C, 300 W | nih.gov |

| MAE | Cistanche tubulosa | Phenylethanoid glycosides | 50% Ethanol, 100 W Microwave Power | spgykj.com |

| SFE | Stevia rebaudiana | Stevioside, Rebaudioside A | 211 bar, 80°C, 17.4% Ethanol/Water co-solvent | researchgate.net |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. A series of chromatographic steps is required to isolate and purify this compound.

Low-pressure and medium-pressure liquid chromatography (MPLC) are essential preparative techniques for the initial fractionation of crude extracts. lcms.cz These methods are often used as a pre-purification step to separate the extract into simpler fractions, which can then be further purified by high-performance methods. lcms.cz Flash chromatography, a type of low-pressure chromatography, uses air pressure to speed up solvent flow through a column, typically packed with silica (B1680970) gel. MPLC offers higher resolution than flash chromatography by using higher pressures and more uniform stationary phase particles. One common strategy in natural product isolation involves an initial purification by MPLC to obtain a fraction enriched in the target compound, which is then subjected to HPLC for final purification. lcms.cz

HPLC and UPLC are powerful analytical and preparative tools for the separation, quantification, and purification of this compound. These techniques offer high resolution, speed, and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing phenylethanoid glycosides. In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lekovitesirovine.rs An acid, such as formic acid, acetic acid, or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups. lekovitesirovine.rs UPLC, which uses smaller particle sizes (<2 µm), provides even faster separations and higher resolution compared to conventional HPLC. nih.gov UPLC-MS/MS has been used to identify and quantify phenolic compounds in extracts obtained by MAE. nih.gov Preparative HPLC is the final step in obtaining highly pure this compound for structural elucidation and biological testing. lcms.cz

The table below details typical HPLC conditions for the analysis of related phenolic compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (Reversed-Phase) | Pentafluorophenyl |

| Mobile Phase A | Water with 0.1% Orthophosphoric Acid | 10 mM Acetate Buffer |

| Mobile Phase B | Acetonitrile | Methanol |

| Elution | Gradient | Gradient |

| Detection | UV/PDA (e.g., 280 nm, 320 nm) | PDA |

| Reference | lekovitesirovine.rs | mdpi.com |

Open column chromatography is a fundamental technique for the large-scale fractionation of plant extracts.

Silica Gel Chromatography: Silica gel is a polar adsorbent used in normal-phase chromatography, where compounds are separated based on their polarity. epa.govnih.gov Non-polar compounds elute first with non-polar solvents, while more polar compounds, like glycosides, are retained more strongly and require more polar solvents for elution. nih.govyoutube.com It is widely used as a primary purification step to remove baseline impurities or to fractionate a crude extract. nih.govrochester.edu However, care must be taken as the weakly acidic nature of silica gel can sometimes cause chemical transformation or degradation of sensitive compounds. nih.gov

Sephadex Chromatography: Sephadex is a brand of cross-linked dextran (B179266) gel used for chromatography. Sephadex LH-20, a lipophilic version, is particularly versatile for separating natural products. nih.gov Depending on the mobile phase, it can function via size-exclusion (separating molecules by size) or by adsorption/partition chromatography (separating by polarity). researchgate.net When using polar organic solvents like methanol, separation is primarily based on polarity, making it highly effective for purifying flavonoids, tannins, and phenylethanoid glycosides. nih.govresearchgate.net It is frequently used after an initial silica gel column to further purify fractions, often yielding pure compounds. nih.govresearchgate.net

Spectroscopic and Spectrometric Characterization Methods

The definitive structural elucidation of this compound, a phenylpropanoid glycoside found in plants such as Atractylodes japonica and Citrus reticulata, relies on a combination of advanced spectroscopic and spectrometric techniques. nih.govnih.gov These methods provide detailed information on the molecule's atomic connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. A suite of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments are employed to unambiguously determine the identity and linkage of the phenethyl aglycone and the rutinoside sugar moiety.

One-Dimensional (1D) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into three characteristic regions: the aromatic protons of the phenyl group (typically δ 7.20-7.35 ppm), the aliphatic protons of the ethyl linker and the sugar moieties, and the methyl group protons of the rhamnose unit (typically a doublet around δ 1.25 ppm).

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The structure of this compound contains 20 carbon atoms, with signals corresponding to the aromatic ring, the aliphatic linker, and the twelve carbons of the glucose and rhamnose sugar units. Predicted ¹³C NMR data provides a reference for the expected chemical shifts. hmdb.ca

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Moiety |

|---|---|---|

| C-1' (Glc) | 104.5 | Glucose |

| C-2' (Glc) | 75.1 | Glucose |

| C-3' (Glc) | 77.9 | Glucose |

| C-4' (Glc) | 71.8 | Glucose |

| C-5' (Glc) | 76.5 | Glucose |

| C-6' (Glc) | 68.9 | Glucose |

| C-1'' (Rha) | 102.1 | Rhamnose |

| C-2'' (Rha) | 72.4 | Rhamnose |

| C-3'' (Rha) | 72.3 | Rhamnose |

| C-4'' (Rha) | 74.0 | Rhamnose |

| C-5'' (Rha) | 69.8 | Rhamnose |

| C-6'' (Rha) | 18.5 | Rhamnose |

| C-α (Aglycone) | 71.6 | Phenethyl |

| C-β (Aglycone) | 36.5 | Phenethyl |

| C-1 (Aglycone) | 139.2 | Phenethyl |

| C-2/6 (Aglycone) | 129.4 | Phenethyl |

| C-3/5 (Aglycone) | 128.9 | Phenethyl |

| C-4 (Aglycone) | 126.9 | Phenethyl |

Data sourced from predicted values from the Human Metabolome Database. hmdb.ca

Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between protons and carbons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. columbia.edu For example, the anomeric proton of glucose (H-1') would show a cross-peak with the anomeric carbon (C-1').

A correlation between the anomeric proton of glucose (H-1') and the α-carbon of the phenethyl aglycone, confirming the O-glycosidic linkage point.

A correlation between the anomeric proton of rhamnose (H-1'') and the C-6' of the glucose unit, confirming the 1→6 inter-glycosidic linkage characteristic of rutinose.

Correlations from the β-protons of the aglycone to the C-1 aromatic carbon, connecting the ethyl chain to the phenyl ring.

Mass spectrometry provides vital information regarding the molecular weight and elemental formula of this compound and offers structural insights through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like glycosides. In positive ion mode, ESI-MS of this compound typically shows a prominent pseudomolecular ion, most commonly as a sodium adduct [M+Na]⁺ or an ammoniated adduct [M+NH₄]⁺. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. These ions allow for the initial determination of the compound's molecular weight (430.4 g/mol ). nih.gov

To confirm the elemental composition, High-Resolution Mass Spectrometry (HRESIMS) is employed. This technique measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). For this compound, HRESIMS provides an exact mass that corresponds to the molecular formula C₂₀H₃₀O₁₀ (calculated exact mass: 430.1839 Da), thereby distinguishing it from other potential isobaric compounds. nih.govnih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M+NH₄]⁺ or [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound, the fragmentation pattern is dominated by the sequential cleavage of the glycosidic bonds. A characteristic fragmentation pathway involves the initial neutral loss of the terminal rhamnose moiety (146 Da), followed by the loss of the glucose moiety (162 Da), leaving the protonated phenethyl aglycone. Experimental MS/MS data for the ammoniated adduct shows key fragments that support this structure. nih.gov

Table 2: Experimental LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Precursor Type | Product Ion (m/z) | Proposed Identity/Loss |

|---|---|---|---|

| 448.218 | [M+NH₄]⁺ | 147.065 | [Rhamnose+H]⁺ |

| 448.218 | [M+NH₄]⁺ | 145.050 | [Phenethyl glucoside - Glucose - H]⁺ fragment |

| 448.218 | [M+NH₄]⁺ | 129.054 | [Phenethyl glucoside - Glucose]⁺ fragment |

| 448.218 | [M+NH₄]⁺ | 85.028 | Fragment ion |

| 448.218 | [M+NH₄]⁺ | 71.048 | Fragment ion |

Data sourced from MassBank of North America via PubChem. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of this compound within complex mixtures, such as crude plant extracts from Atractylodes lancea. nih.gov The liquid chromatography system first separates the components of the mixture based on their physicochemical properties (e.g., polarity), providing a characteristic retention time for this compound. The eluent is then introduced directly into the mass spectrometer, which provides mass detection and confirmation of the compound's identity in real-time. This hyphenated approach allows for the rapid identification and quantification of this compound in its natural sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode Array Detection (DAD)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique for the characterization and quantification of this compound. The UV spectrum of this compound is primarily dictated by the phenethyl alcohol moiety, which contains a benzene (B151609) ring chromophore. Phenylethanoid glycosides, as a class, typically exhibit a characteristic absorption maximum (λmax) around 280 nm. nih.govacs.org This absorption is due to the π → π* electronic transitions within the aromatic ring.

In the context of analyzing complex mixtures such as plant extracts, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is an exceptionally powerful tool. Unlike a standard single-wavelength UV detector, a DAD acquires a full UV-Vis spectrum at every point in the chromatogram. This three-dimensional data (absorbance vs. wavelength vs. time) provides significant advantages for the analysis of this compound.

The primary benefits of using HPLC-DAD for the analysis of this compound in plant extracts include:

Peak Purity Assessment: The DAD can be used to compare spectra across a single chromatographic peak. If the spectra are consistent, it provides strong evidence that the peak is pure and not co-eluting with other compounds.

Compound Identification: By comparing the acquired UV spectrum of a peak with that of a known standard, or with spectra from a library, a tentative identification of the compound can be made. For this compound, the spectrum would be matched against a pure reference standard.

Method Development and Optimization: DAD allows for the selection of the optimal wavelength for quantification, ensuring maximum sensitivity and minimizing interference from co-eluting compounds that may have different absorption maxima. While 280 nm is common for phenylethanoids, DAD enables the simultaneous monitoring of other wavelengths to detect different classes of compounds in the same analytical run. nih.govacs.org

For instance, a single HPLC-DAD analysis of a plant extract can be used to quantify various classes of phenolic compounds by extracting chromatograms at their respective optimal wavelengths, as illustrated in the table below.

Table 1: Typical UV Absorption Maxima for Different Phenolic Classes Relevant in Plant Extract Analysis

| Phenolic Class | Typical λmax (nm) |

| Phenylethanoids (e.g., this compound) | 280 |

| Flavanones | 280 |

| Flavan-3-ols | 280 |

| Hydroxybenzoic Acids | 260 |

| Hydroxycinnamic Acids | 320 |

| Flavonols | 360 |

| Flavones | 360 |

| Anthocyanins | 520 |

| This table illustrates the utility of Diode Array Detection in the simultaneous analysis of multiple compound classes in a single chromatographic run. nih.govacs.org |

Circular Dichroism (CD) Analysis for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a critical chiroptical technique for the stereochemical analysis of chiral molecules like this compound. rsc.org The stereochemistry of this compound is determined by the configuration of the chiral centers in the rutinoside (rhamnose and glucose) sugar moiety and the stereospecificity of the glycosidic bond. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. chiralabsxl.comrsc.orgcreative-proteomics.com

The application of CD for the stereochemical assignment of this compound would involve the following principles:

Exciton (B1674681) Coupling: While the phenethyl chromophore itself is achiral, its attachment to the chiral rutinoside moiety can lead to induced CD signals. If multiple chromophores are present and spatially close, their electronic transitions can couple, resulting in characteristic "split" CD spectra known as exciton coupling. The sign of the resulting Cotton effects can be directly related to the absolute stereochemistry of the molecule. chiralabsxl.com

Comparison with Standards: A primary application of CD is the comparison of the spectrum of an unknown sample with that of an authentic standard of known stereochemistry. chiralabsxl.com The enantiomer of a compound will produce a mirror-image CD spectrum. chiralabsxl.com Therefore, by comparing the CD spectrum of an isolated this compound sample to a synthetically prepared standard, its absolute configuration can be unambiguously determined. nih.gov

Conformational Analysis: CD spectroscopy is highly sensitive to the conformation of molecules in solution. nih.gov For flexible molecules like this compound, the observed CD spectrum is a population-weighted average of the spectra of all conformers. This can be used in conjunction with computational modeling to determine the preferred solution-phase conformation of the glycosidic linkage.

Vibrational Circular Dichroism (VCD), an infrared analogue of CD, can also be employed. VCD provides even more detailed structural information and is particularly powerful for assigning the absolute configuration of complex natural products without the need for crystallization. rsc.org

Table 2: Principles of Circular Dichroism for Stereochemical Analysis of this compound

| Analytical Principle | Description | Application to this compound |

| Chirality and Chromophores | CD signals arise from electronic transitions of chromophores within a chiral environment. | The phenyl group acts as the chromophore, and the chiral sugar (rutinose) provides the chiral environment, making the molecule CD-active. |

| Cotton Effect | The characteristic positive or negative peaks in a CD spectrum. | The sign and magnitude of the Cotton effects are unique to a specific stereoisomer. |

| Stereochemical Correlation | Comparison of the CD spectrum of an unknown with that of a known standard. | An identical spectrum confirms the same absolute configuration, while a mirror-image spectrum indicates the opposite enantiomer. |

| Conformational Sensitivity | The CD spectrum is sensitive to the spatial arrangement of atoms. | Can provide insights into the orientation of the sugar rings and the glycosidic bond. |

| This table summarizes the fundamental principles of applying CD spectroscopy for the structural elucidation of chiral glycosides. |

Quantitative Analysis and Metabolomic Fingerprinting

Development of High-Throughput Analytical Methods

The need to analyze large numbers of samples for quality control, bioavailability studies, or large-scale screening has driven the development of high-throughput analytical methods for the quantification of phenolic compounds, including this compound. nih.gov These methods prioritize speed, efficiency, and robustness without compromising analytical quality. Typically, they are based on Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) or DAD. acs.orgnih.gov

Key features of these high-throughput methods include:

Rapid Separations: Utilizing UHPLC systems with sub-2 µm particle columns allows for very fast gradient elution times, often reducing analysis time to a few minutes per sample.

Automated Sample Preparation: Integration of automated sample preparation techniques, such as solid-phase extraction (SPE) in a 96-well plate format, significantly increases sample throughput.

Sensitive and Specific Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, allowing for the accurate quantification of target analytes like this compound even in complex matrices at low concentrations.

Comprehensive Validation: These methods are rigorously validated according to international guidelines (e.g., FDA) to ensure their reliability. Validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision (intraday and interday), matrix effects, and stability. nih.govacs.org

Table 3: Representative Validation Parameters for a High-Throughput UHPLC-MS/MS Method for Phenolic Compounds

| Validation Parameter | Typical Performance Metric |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.007–3.6 mg/L |

| Accuracy (% Recovery) | 63.4–126.7% |

| Intra-day Precision (% RSD) | 0.1–9.6% |

| Inter-day Precision (% RSD) | 0.6–13.7% |

| Data adapted from a high-throughput method for the analysis of a wide range of phenolic compounds in food and biological samples. nih.govacs.org |

Application in Comprehensive Metabolomic Profiling of Plant Extracts

Metabolomic profiling, or metabolomics, is a powerful approach used to obtain a comprehensive snapshot of the small-molecule metabolites present in a biological sample, such as a plant extract. mdpi.com This technique is instrumental in identifying the presence of this compound and understanding its chemical context within a plant. The primary analytical platform for plant metabolomics is Liquid Chromatography-Mass Spectrometry (LC-MS), often using high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers. nih.govnih.gov

The application of metabolomics to the study of this compound involves:

Untargeted Analysis: In an untargeted metabolomics experiment, the goal is to detect and identify as many metabolites as possible. The resulting complex dataset is then processed using specialized software to find and align features (a unique m/z at a specific retention time).

Metabolite Identification: this compound is putatively identified by matching its accurate mass (m/z) and its fragmentation pattern (MS/MS spectrum) to entries in metabolomics databases or scientific literature. hmdb.ca For a definitive identification, the retention time and MS/MS spectrum are compared to those of an authentic chemical standard.

Chemometric Analysis: Multivariate statistical tools, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to analyze the large datasets generated. nih.gov This allows researchers to compare the metabolomes of different plant species, cultivars, or samples grown under different conditions, and to identify the specific metabolites, such as this compound, that are responsible for the observed differences. nih.govnih.gov

This compound has been reported as a constituent in various plants, and its presence can be readily confirmed through metabolomic profiling. For example, phenylethanoid glycosides are known to be key polar compounds in various species of the Rhodiola genus. nih.govresearchgate.netnih.gov Metabolomic studies of fruits like pomegranates and citrus have also detected this compound. hmdb.ca This approach is crucial for chemotaxonomy, quality control of herbal products, and the discovery of bioactive compounds from natural sources.

Table 4: Plants Reported to Contain this compound or Related Phenylethanoid Glycosides

| Plant Genus/Species | Compound Class/Specific Compound | Analytical Approach |

| Rhodiola spp. | Phenylethanoid Glycosides | General Phytochemical Review nih.govresearchgate.net |

| Punica granatum (Pomegranate) | This compound | Metabolomics Database hmdb.ca |

| Citrus spp. | This compound | Metabolomics Database hmdb.ca |

| Dendrobium catenatum | Phenylpropanoids, O-glycosylflavones | HPLC-DAD-ESI-QTOF-MS/MS nih.gov |

| Stachys recta | Phenylethanoid Glycosides | HPLC-DAD-ESI-MS researchgate.net |

| This table provides examples of plant sources where this compound and related compounds have been identified, often through comprehensive metabolomic profiling. |

Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro and Pre Clinical Models

Anti-inflammatory Research

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. The process involves a complex interplay of cells, inflammatory mediators like nitric oxide, and signaling molecules. tandfonline.com The potential of natural compounds to modulate these pathways is a significant area of scientific inquiry.

Cyclooxygenase (COX-1 and COX-2) Inhibition Studies

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins, which are key inflammatory mediators. pharmasm.com While direct enzymatic inhibition studies specifically testing pure phenethyl rutinoside against COX-1 and COX-2 are not extensively detailed in the available literature, related research provides some context. For instance, flavonoids extracted from pomegranate fermented juice, where this compound can be found, did not show significant inhibition of sheep cyclooxygenase. nih.gov In contrast, flavonoids from cold-pressed pomegranate seed oil demonstrated an inhibition of 31–44% against sheep cyclooxygenase. nih.gov Another study noted that fractions from a different plant source, which were shown to contain 2-phenethyl rutinoside, exhibited inhibitory activity against cyclooxygenase-1 in vitro. acs.org

Modulation of Inflammatory Mediators (e.g., Nitric Oxide) in Cell-Based Assays (e.g., LPS-stimulated RAW 264.7 macrophages)

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, is a hallmark of inflammation. tandfonline.comresearchgate.net Research into the direct effects of isolated this compound on NO production in these models is limited. However, studies on related compounds and extracts provide some insight. In one study investigating compounds from Pogostemon cablin, 2-phenethyl rutinoside was identified, but it did not show inhibitory activity on NO production in LPS-stimulated RAW 264.7 cells, whereas other lignan (B3055560) compounds from the same plant did. researchgate.net Research on extracts from Eriosema montanum, which was found to contain this compound among other compounds, showed that a methanol (B129727) extract and its flavonoid-rich fraction could inhibit NO production in LPS-stimulated RAW 264.7 cells. researchgate.net This suggests that the anti-inflammatory effects of the extract may arise from a synergistic action of its various components. researchgate.net

Investigation of Effects on Cellular Signaling Pathways (e.g., NF-κB, MAPKs)

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) are crucial signaling pathways that regulate the expression of pro-inflammatory genes, including those for iNOS and COX-2. nih.gov The modulation of these pathways is a key mechanism for many anti-inflammatory agents. While direct evidence detailing the effects of isolated this compound on NF-κB and MAPK signaling is not currently available, studies on extracts containing this compound point to potential involvement. For example, anthocyanins found in blueberries, which also contain this compound, are known to modulate the NF-κB pathway, thereby reducing the production of inflammatory markers. nih.gov Similarly, other natural flavonoids have been shown to suppress the activation of NF-κB and MAPK pathways. acs.org

Antioxidant Activity Studies

Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are implicated in a wide range of diseases. This protection can occur through direct scavenging of free radicals or by enhancing the body's own antioxidant defense systems.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common in vitro methods used to evaluate the radical-scavenging ability of compounds. nih.gov

Studies have identified this compound in extracts and have correlated its presence with antioxidant activity. In an analysis of African pumpkin leaves, this compound was one of several phenolic compounds whose presence was positively correlated with DPPH radical scavenging activity (R² = 0.60). nih.gov Similarly, research on horseradish extracts formulated into vesicles showed that the formulation enhanced antioxidant activity in DPPH and ferric reducing antioxidant power (FRAP) assays, with this compound being one of the identified constituents. mdpi.com

Table 1: Correlation of this compound with Antioxidant Activity This table is based on data correlating the presence of various compounds with antioxidant assay results in extracts from African pumpkin leaves.

| Compound | Antioxidant Assay | Correlation Coefficient (R²) |

|---|---|---|

| This compound | DPPH | 0.60 |

Data sourced from a study on bioactive metabolites in Momordica balsamina L. leaves. nih.gov

Mechanisms of Action on Endogenous Antioxidant Defense Systems

Beyond direct radical scavenging, some phytochemicals can bolster the body's endogenous antioxidant defenses, which include enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov These enzymes are crucial for neutralizing harmful ROS. cmu.ac.th

While specific studies on the effect of isolated this compound on these endogenous systems are scarce, research on plants containing this compound offers preliminary insights. Bioactive compounds in blueberries, where this compound has been detected, have been shown to reduce oxidative damage by increasing the activity of antioxidant enzymes such as SOD and CAT. nih.gov This suggests a potential mechanism where this compound, possibly in concert with other phytochemicals, could contribute to cellular protection by upregulating these defense systems.

Broader Bioactivity Spectrum of Related Glycosides (Phenylethanoid Glycosides and Rutinosides)

Phenylethanoid glycosides (PhGs) are a significant class of water-soluble natural products found widely in the plant kingdom. doaj.orgnih.govpsu.edu Structurally, they are characterized by a phenylethanol aglycone linked to a sugar moiety, which often includes glucose and other sugars like rhamnose, xylose, or apiose. nih.govpsu.edu This class of compounds has garnered considerable scientific interest due to a wide array of demonstrated biological activities, including antimicrobial, anticancer, neuroprotective, and enzyme-inhibiting properties. doaj.orgnih.govbohrium.com

Phenylethanoid glycosides have demonstrated a notable spectrum of antimicrobial activities. bohrium.com Research has highlighted their efficacy against various pathogens, including bacteria, fungi, and viruses. bohrium.commdpi.com

Total phenylethanoid glycosides (TPG) extracted from Monochasma savatieri have shown significant bacteriostatic effects against several bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecalis, and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 0.0625 to 16 mg/mL. mdpi.comnih.gov Furthermore, TPG exhibited bactericidal activity against P. aeruginosa, S. pneumoniae, and E. coli. nih.gov In animal models, TPG prolonged the survival of mice with sepsis induced by P. aeruginosa or S. aureus and reduced bacterial loads in the lungs of mice with P. aeruginosa-induced pneumonia. nih.gov

Specific PhGs have also been evaluated. A study on compounds from Phlomis lanceolata assessed their activity against five multi-drug-resistant (MDR) strains of Staphylococcus aureus. nih.govuea.ac.uk Forsythoside (B13851194) B and verbascoside (B1683046) (also known as acteoside) showed considerable antibacterial activity, whereas phlinoside C was inactive at the tested concentrations. nih.gov Samioside, isolated from Phlomis samia, also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The antiviral potential of PhGs has been noted, with acteoside showing activity against certain viruses. mdpi.com Forsythoside A has demonstrated good resistance against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The antimicrobial action of related glycosides like rutin (B1680289) is attributed to interactions with bacterial membrane proteins and the inhibition of key enzymes like DNA gyrase. mdpi.com

Table 1: Antibacterial Activity of Select Phenylethanoid Glycosides

| Compound/Extract | Source Plant | Tested Pathogen(s) | Observed Effect |

|---|---|---|---|

| Total Phenylethanoid Glycosides (TPG) | Monochasma savatieri | S. aureus, P. aeruginosa, E. coli, E. faecalis, S. pneumoniae | Bacteriostatic and bactericidal activities. mdpi.comnih.gov |

| Forsythoside B | Phlomis lanceolata | Multi-drug-resistant Staphylococcus aureus | Considerable antibacterial activity. nih.govuea.ac.uk |

| Verbascoside (Acteoside) | Phlomis lanceolata | Multi-drug-resistant Staphylococcus aureus | Considerable antibacterial activity. nih.gov |

| Samioside | Phlomis samia | S. aureus, S. epidermidis, E. cloacae, E. coli, K. pneumonia, P. aeruginosa | Antimicrobial activity. researchgate.net |

The antineoplastic potential of phenylethanoid glycosides is an area of active investigation, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. nih.govbohrium.comresearchgate.net These compounds can induce apoptosis and inhibit the proliferation of tumor cells. mdpi.comjcancer.org

In a study comparing phenylethanoid glycosides from Plantago lanceolata, acteoside and plantamajoside (B1678514) exhibited significant cytotoxic effects on several human cancer cell lines. mdpi.comnih.gov Acteoside at 200 µM and plantamajoside at 300 µM were highly toxic to breast adenocarcinoma (MDA-MB-231, MCF-7), ovarian cancer (OVCAR-3), glioblastoma (U138-MG), and hepatocarcinoma (HepG2) cells. mdpi.comnih.gov Notably, both compounds showed significantly less cytotoxicity toward the non-tumorigenic MCF-12A cell line. mdpi.comnih.gov Acteoside was generally found to be more potent than plantamajoside. mdpi.com

Salidroside was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC₅₀ value of 19.48 µM and promoted apoptosis in a dose-dependent manner. mdpi.com Similarly, total phenylethanoid glycosides from Cistanche tubulosa (CTPG) inhibited the growth of B16-F10 melanoma cells by inducing apoptosis through a mitochondria-dependent pathway. jcancer.org CTPG treatment led to cell cycle arrest and apoptosis in B16-F10 cells. jcancer.org Compounds isolated from Forsythiae Fructus, including forsythenside M, forsythenside K, forsythoside I, and forsythoside A, showed cytotoxic activities against MCF-7, A-375 (melanoma), SGC-7901 (gastric), and B16-F10 (melanoma) cell lines at a concentration of 40 μmol·L⁻¹. researchgate.net Verbascoside has also been noted for its antineoplastic actions in various preclinical models. nih.gov

Table 2: Cytotoxic Activity of Phenylethanoid Glycosides in Cancer Cell Lines

| Compound | Cancer Cell Line(s) | Concentration/IC₅₀ | Effect |

|---|---|---|---|

| Acteoside | MDA-MB-231, MCF-7, OVCAR-3, U138-MG, HepG2 | 200 µM | High cytotoxic effect. mdpi.comnih.gov |

| Plantamajoside | MDA-MB-231, MCF-7, OVCAR-3, U138-MG, HepG2 | 300 µM | Clear cytotoxic effect. mdpi.com |

| Salidroside | MCF-7 (Breast Adenocarcinoma) | IC₅₀: 19.48 µM | Inhibition of proliferation, promotion of apoptosis. mdpi.com |

| CTPG | B16-F10 (Melanoma) | 100-400 µg/ml | Inhibition of proliferation, induction of apoptosis. jcancer.org |

Phenylethanoid glycosides are widely recognized for their significant neuroprotective properties, which have been demonstrated in various in vitro and pre-clinical models of neurodegenerative disorders like Alzheimer's and Parkinson's disease. bohrium.commdpi.commdpi.com Their mechanisms of action often involve antioxidant pathways, anti-inflammatory effects, and modulation of apoptosis. nih.govnih.govmdpi.com

A study investigating four PhGs (salidroside, acteoside, isoacteoside (B1238533), and echinacoside) found that they protect PC12 cells from hydrogen peroxide (H₂O₂)-induced apoptosis. mdpi.comnih.gov This protection was mediated by the activation of the Nrf2/ARE pathway, a key cellular defense mechanism against oxidative stress. mdpi.comnih.gov The PhGs triggered the nuclear translocation of Nrf2 and upregulated downstream antioxidant enzymes like heme oxygenase 1 (HO-1). mdpi.comnih.gov

In in vitro models of Alzheimer's disease, PhGs have shown protective effects against β-amyloid (Aβ)-induced neurotoxicity. nih.govnih.govspandidos-publications.com Treatment with PhGs increased the viability of PC12 cells injured by Aβ₁₋₄₂ or H₂O₂. nih.govnih.govspandidos-publications.com Acteoside and isoacteoside were also found to protect PC12 cells from glutamate-induced neurotoxicity by reducing oxidative stress and apoptosis. tandfonline.com In models relevant to Parkinson's disease, echinacoside (B191147) demonstrated neuroprotective effects in mice with MPTP-induced dopaminergic neuronal damage. mdpi.com Verbascoside (acteoside) has been shown to promote dopamine (B1211576) biosynthesis and upregulate neuroprotective proteins, contributing to its antidepressant-like effects in preclinical studies. nih.gov

Table 3: Neuroprotective Mechanisms of Select Phenylethanoid Glycosides

| Compound(s) | Pre-Clinical Model | Neurotoxin/Stressor | Key Mechanism(s) |

|---|---|---|---|

| Salidroside, Acteoside, Isoacteoside, Echinacoside | PC12 Cells | H₂O₂ | Activation of Nrf2/ARE pathway, upregulation of HO-1. mdpi.comnih.gov |

| Phenylethanoid Glycosides (General) | PC12 Cells | β-amyloid₁₋₄₂, H₂O₂ | Increased cell viability, decreased LDH and MDA release. nih.govnih.govspandidos-publications.com |

| Acteoside, Isoacteoside | PC12 Cells | Glutamate | Attenuation of apoptosis and oxidative stress. tandfonline.com |

| Echinacoside | MPTP-induced mouse model | MPTP | Protection of dopaminergic neurons. mdpi.com |

Phenylethanoid glycosides and related compounds have been investigated for their ability to inhibit various enzymes, a property that underlies many of their potential therapeutic applications. bohrium.commdpi.com

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetology and for treating hyperpigmentation disorders. The inhibitory activity of PhGs against tyrosinase can be complex. In one study, a PhG containing a caffeoyl moiety (compound 7) from Corallodiscus flabellatus showed potent inhibition of mushroom tyrosinase with an IC₅₀ of 0.23 μM, comparable to the positive control, arbutin. mdpi.comnih.gov However, other PhGs from the same source acted as activators or showed biphasic effects. mdpi.comnih.gov Another study on compounds from Ginkgo biloba found that several phenylethanoid glycosides exhibited moderate tyrosinase inhibition at a concentration of 25 μM. nih.gov The presence of a bulky glycoside moiety can sometimes hinder the inhibitor from fitting into the enzyme's active site, thereby reducing activity. mdpi.com

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used to manage postprandial hyperglycemia in type 2 diabetes. While natural phenolic glycosides like phlorizin (B1677692) and polydatin (B1678980) have a high affinity for α-glucosidase, they show unsatisfactory inhibitory capacity on their own. rsc.org However, chemical modification, such as dodecyl-acylation, dramatically enhanced their inhibitory power. Dodecyl-acylated phlorizin and polydatin had IC₅₀ values of 55.10 and 70.95 μM, respectively, which was much stronger than the drug acarbose. rsc.org

Other enzyme inhibitory activities have also been reported. Acteoside, teucrioside, and lamiuside A have been identified as direct inhibitors of calcineurin, an enzyme involved in immune responses. mdpi.com

Table 4: Enzyme Inhibitory Activity of Select Glycosides

| Compound/Derivative | Target Enzyme | IC₅₀ / % Inhibition | Key Finding |

|---|---|---|---|

| PhG (with caffeoyl moiety) | Mushroom Tyrosinase | IC₅₀ = 0.23 μM | Potent inhibition, comparable to arbutin. mdpi.comnih.gov |

| Ginkgoside D and others | Mushroom Tyrosinase | 16-26% inhibition @ 25 μM | Moderate inhibitory activity. nih.gov |

| Dodecyl phlorizin | α-Glucosidase | IC₅₀ = 55.10 μM | Significant enhancement of inhibition via acylation. rsc.org |

| Dodecyl polydatin | α-Glucosidase | IC₅₀ = 70.95 μM | Significant enhancement of inhibition via acylation. rsc.org |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of phenylethanoid glycosides and their biological activity is crucial for identifying the most potent compounds and for guiding the design of new therapeutic leads. nih.govnih.gov

The glycosyl moiety is a critical determinant of the biological effects of phenylethanoid glycosides. The number, type, and position of sugar units can significantly influence the compound's activity. mdpi.commdpi.com

In studies on the neuroprotective effects of PhGs, compounds with more glycosides demonstrated enhanced activity. mdpi.com The increased number of sugar units was hypothesized to affect the binding mode to Keap1, leading to a more potent activation of the Nrf2 antioxidant pathway. mdpi.com This suggests that the complexity of the sugar chain can directly impact the compound's ability to interact with specific protein targets.

Conversely, in anticancer studies, a simpler glycosidic structure was sometimes more effective. A comparative study of acteoside (which has a rhamnose and a glucose unit) and plantamajoside (which has an additional glucose unit) found that acteoside was generally more potent in its cytotoxic effects against several cancer cell lines. mdpi.com This indicates that the difference of a single sugar in the chemical structure can significantly influence cytotoxic efficacy, possibly due to factors like cell membrane permeability or interaction with intracellular targets. mdpi.com

In the context of enzyme inhibition, the glycosyl moiety can have a dual role. While it confers water solubility, a bulky glycoside group can also create steric hindrance, preventing the molecule from effectively binding to the active site of an enzyme like tyrosinase. mdpi.com The nature of the aglycone and other substitutions, such as the presence of a catechol group (an ortho-dihydroxyphenyl group), are also critically important for activities like antioxidant effects and inhibition of Aβ aggregation. nih.govresearchgate.net

Impact of Aglycone Structure on this compound Bioactivity

The biological activity of phenylethanoid glycosides (PhGs), including this compound, is critically dependent on their molecular structure. While the rutinoside sugar moiety is essential for solubility and pharmacokinetic properties, the aglycone portion—the non-sugar part of the molecule—and its various substitutions play a decisive role in the type and potency of the compound's bioactivity. nih.govpsu.edu Structure-activity relationship (SAR) studies reveal that modifications to the phenylethyl group and the attached acyl moieties can significantly alter the compound's interaction with biological targets like enzymes and receptors. nih.govnih.gov

Influence on Antioxidant Activity

The antioxidant capacity of PhGs is strongly linked to the structure of the aglycone, particularly the presence and arrangement of phenolic hydroxyl groups. nih.gov Research indicates that an ortho-dihydroxyphenyl group within the molecule is an important feature for conferring potent antioxidant activity. nih.gov The number of phenolic hydroxyls and the degree of steric hindrance around them are also thought to be influential factors. nih.gov

A comparative study of four PhGs isolated from Brandisia hancei demonstrated clear differences in antioxidant effects based on their structure. nih.govcapes.gov.br In assays measuring the inhibition of free radical-induced hemolysis, brandioside (B236842) and poliumoside (B1235242) exhibited stronger antioxidant effects than acteoside and 2'-acetylacteoside. nih.govcapes.gov.br This suggests that subtle variations in the aglycone or its acylation patterns directly impact free radical scavenging capabilities.

| Compound | Relative Antioxidant Effect nih.govcapes.gov.br |

|---|---|

| Brandioside | Stronger |

| Poliumoside | Stronger |

| Acteoside | Weaker |

| 2'-acetylacteoside | Weaker |

Influence on Enzyme Inhibition

The structure of the aglycone and its substituents is a primary determinant of the enzyme-inhibiting potential of PhGs. This is clearly illustrated in studies on tyrosinase, a key enzyme in melanin synthesis. mdpi.comnih.gov Research on PhGs from Corallodiscus flabellatus revealed that these compounds can act as either inhibitors or activators of tyrosinase, depending entirely on their structure. mdpi.com

Specifically, one compound featuring a caffeoyl moiety was found to be a potent tyrosinase inhibitor, with an IC50 value of 0.23 μM. mdpi.comnih.gov Molecular docking analysis suggested this inhibition was due to stable π-π stacking interactions with the Phe264 residue in the enzyme's catalytic pocket. mdpi.comnih.gov In stark contrast, other structurally similar PhGs from the same source did not inhibit the enzyme but rather acted as activators. mdpi.com This demonstrates that the presence of a specific acyl group (the caffeoyl moiety) is the critical difference that confers potent inhibitory activity. In a broader context, O-glycosylation has been noted in some cases to enhance tyrosinase inhibition activity. researchgate.net

The principle that the aglycone is often the primary driver of in vitro bioactivity is also seen with other types of compounds, such as flavonoids. researchgate.net For example, the aglycone hesperetin (B1673127) is a significantly stronger inhibitor of xanthine (B1682287) oxidase (IC50 = 53 μM) than its glycosylated derivatives. researchgate.net

| Compound/Group | Key Structural Feature | Effect on Tyrosinase mdpi.comnih.gov | Potency (IC50) mdpi.comnih.gov |

|---|---|---|---|

| PhG Compound 7 | Contains Caffeoyl Moiety | Inhibition | 0.23 μM |

| Other tested PhGs (Compounds 1-6, 8-9) | Lacks Caffeoyl Moiety | Activation or Biphasic Response | Not Applicable |

| Arbutin (Positive Control) | Reference Inhibitor | Inhibition | 0.15 μM |

Ecological and Chemo Taxonomic Significance of Phenethyl Rutinoside

Role in Plant Secondary Metabolism and Ecological Interactions

Plants produce a vast arsenal (B13267) of secondary metabolites to navigate environmental challenges, including defense against pests and pathogens and coping with abiotic stress. Phenylethanoid glycosides, as a group, are recognized for their part in these defense mechanisms. researchgate.netdokumen.pub

Research indicates that phenethyl rutinoside may contribute to a plant's defense system. For instance, it has been identified as a metabolite in the endophytic fungus Setosphaeria rostrata, which has shown antifungal properties against the plant pathogen Sclerotinia sclerotiorum. researchgate.net This suggests a potential role for the compound in protecting host plants from fungal infections. Furthermore, studies on the carnivorous plant Nepenthes mirabilis have isolated this compound, where it may be part of the complex chemical profile that supports the plant's unique defensive and nutritional strategies. researchgate.nettandfonline.com

The production of this compound also appears to be linked to the plant's response to abiotic stressors. Its presence has been noted in okra plants subjected to semi-drought and semi-chilling conditions, implying a role in the plant's metabolic adaptation to these environmental challenges. researchgate.netdntb.gov.ua Similarly, its detection in Gynura pseudochina growing in soil contaminated with zinc and cadmium suggests it may be involved in the physiological response to heavy metal stress. ijesd.org While direct studies on its effect on herbivores are limited, its general classification as a secondary metabolite and the known anti-herbivory functions of related compounds suggest it may contribute to deterring feeding. researchgate.net The compound has also been noted in studies investigating allelopathy—the chemical interactions between plants—although its specific function in this context requires further research. researchgate.netresearchgate.net

Table 1: Research Findings on the Ecological Role of this compound

| Research Area | Organism(s) Studied | Finding | Reference(s) |

| Antifungal Activity | Setosphaeria rostrata (endophytic fungus) | Identified as a metabolite in an endophyte with antifungal activity against the phytopathogen Sclerotinia sclerotiorum. | researchgate.net |

| Abiotic Stress Response | Abelmoschus esculentus (Okra) | Detected as a metabolite that accumulates under semi-drought and semi-chilling stress conditions. | researchgate.net |

| Heavy Metal Stress | Gynura pseudochina | Identified as part of the phenolic profile that changes in response to zinc and cadmium stress. | ijesd.org |

| Plant-Insect Interactions | Nepenthes mirabilis (Carnivorous Plant) | Isolated from a carnivorous plant, suggesting a role in its specialized defense and metabolic functions. | tandfonline.com |

Potential as a Chemo-taxonomic Marker for Plant Species

Chemotaxonomy utilizes the distribution of specific chemical compounds among different organisms to help classify and understand their evolutionary relationships. Secondary metabolites, which are often unique to specific lineages, are particularly valuable as chemotaxonomic markers. psu.edu Phenylethanoid glycosides as a class have been recognized as important markers, for example in the order Lamiales. psu.edunih.govpreprints.org

This compound has been identified in a taxonomically diverse array of plant species, which complicates its use as a marker for a single, specific plant family but highlights its value as a chemical character in broader phylogenetic studies. Its presence has been documented in various families, including Fabaceae, Punicaceae, Aizoaceae, and Nepenthaceae, among others. tandfonline.commdpi.comacs.orgresearchgate.net This wide but sporadic distribution can provide clues for understanding the evolutionary development of certain metabolic pathways across different plant groups. For example, its identification in both the leaves of Dalbergia cochinchinensis (Fabaceae) and the seeds of Punica granatum (Punicaceae) demonstrates its synthesis in different plant organs and unrelated families. mdpi.comacs.org

The compound has also been found in non-plant organisms, such as the fungus Annulohypoxylon sp., which further broadens its known distribution. pensoft.netresearchgate.net The varied occurrence of this compound underscores the complexity of metabolic evolution and suggests that the genetic pathways for its production may have ancient origins or have arisen independently in different lineages.

Table 2: Documented Occurrence of this compound in Various Species

| Family | Species | Common Name | Reference(s) |

| Acanthaceae | Acanthus ebracteatus | Sea Holly | nih.gov |

| Aizoaceae | Lampranthus spectabilis | Trailing Ice Plant | researchgate.netresearchgate.net |

| Bignoniaceae | Millingtonia hortensis | Tree Jasmine / Indian Cork Tree | ekb.eg |

| Ericaceae | Rhododendron imbricata | Imbricate Rhododendron | |

| Fabaceae | Dalbergia cochinchinensis | Thailand Rosewood | mdpi.com |

| Fabaceae | Eriosema montanum | --- | mdpi.comnih.gov |

| Malvaceae | Abelmoschus esculentus | Okra | researchgate.net |

| Nepenthaceae | Nepenthes mirabilis | Common Swamp Pitcher-Plant | researchgate.nettandfonline.com |

| Punicaceae | Punica granatum | Pomegranate | dokumen.pubacs.orgsemanticscholar.org |

| Xylariaceae (Fungus) | Annulohypoxylon sp. | --- | pensoft.net |

Contribution to Plant Physiological Processes

Beyond ecological interactions, secondary metabolites can also be integrated into the internal physiological workings of a plant. tandfonline.com The production and accumulation of this compound appear to be linked to specific physiological states, particularly those related to stress and development.

Its role in abiotic stress tolerance is suggested by its accumulation under conditions of drought, cold, and heavy metal exposure. researchgate.netijesd.org In these scenarios, phenolic compounds often function as antioxidants to mitigate cellular damage caused by reactive oxygen species (ROS), and this compound may contribute to this protective function. ijesd.org

There is also evidence suggesting a role for this compound in plant development. It has been identified among metabolites that are important for the success of grafting in seedlings. researchgate.netresearchgate.netdntb.gov.ua This indicates a potential involvement in signaling pathways that regulate growth and tissue regeneration. As a water-soluble glycoside, it can be transported and stored within the plant, potentially acting as a stable precursor that can be hydrolyzed by enzymes to release its constituent parts—phenethyl alcohol and rutinose—for other physiological purposes. acs.orgacs.org

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying Phenethyl rutinoside’s anti-inflammatory and chondroprotective effects?

- Methodological Answer :

-

In vitro : Use LPS-stimulated RAW264.7 macrophages to measure nitric oxide (NO), TNF-α, and IL-6 levels via ELISA or RT-qPCR .

-

In vivo : Employ monosodium iodoacetate (MIA)-induced osteoarthritis (OA) rat models. Assess cartilage integrity using histopathological scoring (e.g., modified Mankin and OARSI grading) .

-

Key Controls : Include vehicle-treated and healthy control groups to isolate compound-specific effects .

Table 1 : Common Biomarkers and Models for this compound Studies

Model Type Biomarkers/Assays Measurement Tools Reference RAW264.7 Cells NO, TNF-α, IL-6, COX-2, iNOS ELISA, Western Blot MIA-Induced OA SOD, MDA, CTX-II, MMP-13, IL-1β Spectrophotometry, ELISA

Q. Which biomarkers are critical for evaluating this compound’s antioxidative and anti-inflammatory efficacy?

- Methodological Answer :

- Oxidative Stress : Quantify superoxide dismutase (SOD), malondialdehyde (MDA), catalase (CAT), and glutathione (GSH) in serum or tissue homogenates .

- Inflammation : Measure pro-inflammatory cytokines (IL-1β, TNF-α) and cartilage degradation markers (CTX-II, MMP-13) via ELISA .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare treatment vs. control groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer :

- Pharmacokinetic Studies : Assess bioavailability using HPLC-MS to quantify plasma/tissue concentrations .

- Tissue-Specific Delivery : Utilize nanoparticle encapsulation to enhance synovial joint targeting in OA models .

- Mechanistic Bridging : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway discrepancies .

Q. What advanced techniques validate this compound’s modulation of NF-κB and MAPK pathways?

- Methodological Answer :

- Pathway Inhibition : Apply siRNA knockdown or pharmacological inhibitors (e.g., BAY11-7082 for NF-κB) in RAW264.7 cells .

- Western Blot/EMSA : Quantify nuclear translocation of NF-κB (p65 subunit) and phosphorylated MAPK (p38, JNK) .

- Single-Cell RNA-seq : Profile chondrocyte subpopulations in OA models to identify pathway-specific responses .

Q. How should dose-response studies be designed to determine this compound’s therapeutic window?

- Methodological Answer :

- Log-Dose Increments : Test 3–5 concentrations (e.g., 10–200 mg/kg in vivo) to establish EC50/ED50 values .

- Multi-Endpoint Analysis : Correlate biomarker levels (SOD, IL-1β) with histopathology scores .

- Nonlinear Regression : Use Hill equation modeling to predict efficacy thresholds .

Q. What methodologies address variability in this compound’s chondroprotective effects across different OA models?

- Methodological Answer :

- Model Comparison : Contrast MIA-induced OA with collagenase-induced OA to assess consistency .

- Longitudinal Imaging : Employ micro-CT or MRI to track cartilage thickness changes over time .

- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., age, diet) .

Guidelines for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.